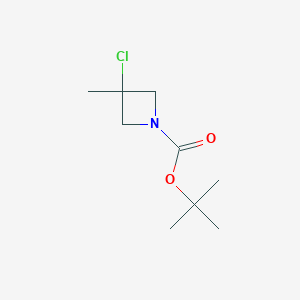

Tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate is a chemical compound with the molecular formula C9H16ClNO2 . It is also known by its synonyms 1-Boc-3-chloro-3-methylazetidine and 1-Azetidinecarboxylic acid, 3-chloro-3-methyl-, 1,1-dimethylethyl ester . This compound has diverse applications in scientific research, including drug synthesis and materials science.

Synthesis Analysis

The synthesis of azetidines, such as Tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines .Molecular Structure Analysis

The molecular structure of Tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate comprises a tert-butyl group, a 3-chloro-3-methyl-azetidine ring, and a carboxylate group . The presence of these functional groups contributes to the unique properties and reactivity of this compound.Physical And Chemical Properties Analysis

Tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate has a molecular weight of 205.68 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

- Application : Researchers investigate its role as a building block for drug synthesis. It may serve as an intermediate in the preparation of novel compounds with therapeutic properties .

- Application : Tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate** can be used as a ligand precursor. Researchers explore its coordination chemistry to design new catalysts or functional materials .

- Application : This compound serves as a starting material for various synthetic pathways. It participates in reactions like acylation, alkylation, and cyclization, leading to diverse products .

- Application : Researchers assess the bioactivity of tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate**. It may exhibit interesting interactions with enzymes, receptors, or cellular targets .

- Application : Scientists explore the incorporation of this compound into polymer matrices. It could enhance material properties or act as a reactive moiety in polymerization reactions .

- Application : Researchers investigate how tert-butyl 3-chloro-3-methyl-azetidine-1-carboxylate** is metabolized in vivo. Understanding its fate helps predict drug behavior and optimize dosing .

Medicinal Chemistry and Drug Development

Ligand Synthesis in Coordination Chemistry

Organic Synthesis and Chemical Transformations

Biological Studies and Bioactivity Screening

Materials Science and Polymer Chemistry

Pharmacokinetics and Metabolism Studies

properties

IUPAC Name |

tert-butyl 3-chloro-3-methylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-8(2,3)13-7(12)11-5-9(4,10)6-11/h5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVGKPGCBHOJPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Ethylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2722933.png)

![1-(4-Bromo-3-methylphenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2722934.png)

![3-(2-chlorobenzyl)-6-(3-(trifluoromethyl)benzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2722943.png)

![1-{[(tert-Butoxy)carbonyl]amino}-3-(hydroxymethyl)cyclobutane-1-carboxylic acid](/img/structure/B2722947.png)

![(Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722948.png)

![5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2722950.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2722952.png)